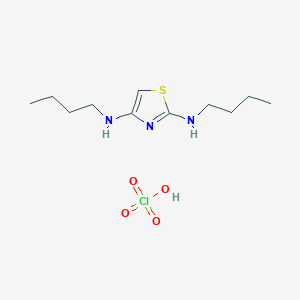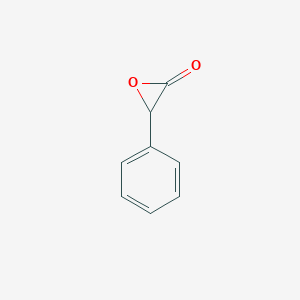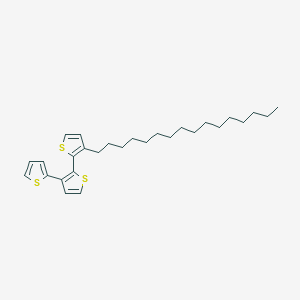
3'-Hexadecylterthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hexadecylterthiophene is a thiophene-based compound characterized by a long hexadecyl chain attached to the terthiophene core. Thiophenes are a class of heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. The unique structure of 3’-Hexadecylterthiophene makes it an interesting subject for research in various scientific fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hexadecylterthiophene typically involves the coupling of hexadecyl bromide with terthiophene under specific conditions. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the hexadecyl group and the terthiophene core .
Industrial Production Methods: Industrial production of 3’-Hexadecylterthiophene may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3’-Hexadecylterthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the α-positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or iodine are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3’-Hexadecylterthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Hexadecylterthiophene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The long hexadecyl chain allows it to embed within lipid bilayers, affecting membrane fluidity and protein function. The thiophene core can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding events .
Comparison with Similar Compounds
3-Hexylthiophene: Similar in structure but with a shorter hexyl chain, leading to different physical properties and applications.
Poly(3-hexylthiophene) (P3HT): A polymeric form used extensively in organic electronics due to its high charge carrier mobility.
Terthiophene: The parent compound without the hexadecyl chain, used in various organic synthesis applications.
Uniqueness: 3’-Hexadecylterthiophene’s uniqueness lies in its long hexadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly valuable in studies involving membrane dynamics and organic electronic applications .
Properties
Molecular Formula |
C28H40S3 |
|---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-(3-hexadecylthiophen-2-yl)-3-thiophen-2-ylthiophene |
InChI |
InChI=1S/C28H40S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-22-30-27(24)28-25(20-23-31-28)26-18-16-21-29-26/h16,18-23H,2-15,17H2,1H3 |
InChI Key |
GVDGMOURMGWMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(SC=C1)C2=C(C=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
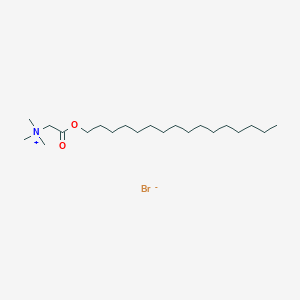
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
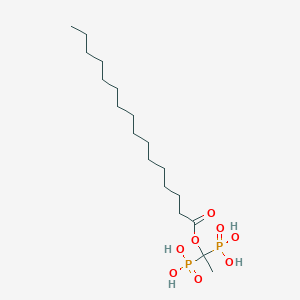
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
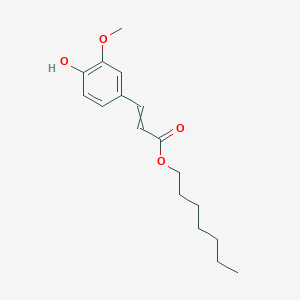
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
